Welcome to the BenchChem Online Store!
molecular formula C6H4BF3O3 B8582100 3,4,5-Trifluorophenylboric acid

3,4,5-Trifluorophenylboric acid

Cat. No. B8582100
M. Wt: 191.90 g/mol
InChI Key: FWUHUNUOUDQTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06586555B1

Procedure details

Next, various aromatic dicarboxyic acids (4 mmol), various aromatic diamines (4 mmol), pentamethylbenzene (4 g), N-methylpyrrolidinone (NMP) (1 g), and 3,4,5-trifluorophenylboric acid (0.04 mmol) were poured into a Schlenk and stirred at 200° C. (temperature of oil bath) for one day. The other conditions were the same as in Example 2. When m-phenylenediamine and isophthalic acid were polycondensed as in chemical formula 2, the isolation yield of nomex was 99% or more. As to the isolation yield of keylar, the same result was obtained for a case of chemical formula 3, where p-phenylenediamine and terephthalic acid were polycondensed. The isolation yield of nomex was 97% for a case of chemical formula 4, where diaminodiphenylether and isophthatic acid were polycondensed. The isolation yield of tellurone was 42% for a case of chemical formula 5, where p-aminobenzoic acid was polycondensed.
[Compound]
Name
aromatic dicarboxyic acids
Quantity
4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic diamines
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C(C)=C(C)C(C)=C(C)C=1.FC1C=[C:15]([O:21]B(O)O)C=C(F)C=1F.[C:25]1([NH2:32])[CH:30]=[CH:29][CH:28]=[C:27](N)[CH:26]=1.C(O)(=O)[C:34]1[CH:42]=[CH:41][CH:40]=[C:36]([C:37]([OH:39])=[O:38])[CH:35]=1.C[N:46]1CCCC1=[O:51]>>[CH:30]1[C:25]([NH2:32])=[CH:26][CH:27]=[C:28]([NH2:46])[CH:29]=1.[C:37]([OH:39])(=[O:38])[C:36]1[CH:35]=[CH:34][C:42]([C:15]([OH:21])=[O:51])=[CH:41][CH:40]=1

Inputs

Step One
Name
aromatic dicarboxyic acids
Quantity
4 mmol
Type
reactant
Smiles
Name
aromatic diamines
Quantity
4 mmol
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
CC=1C(=C(C(=C(C1)C)C)C)C
Name
Quantity
0.04 mmol
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)OB(O)O
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Step Four
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at 200° C. (temperature of oil bath) for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As to the isolation yield of keylar, the same result

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC(=CC=C1N)N
Name
Type
product
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.